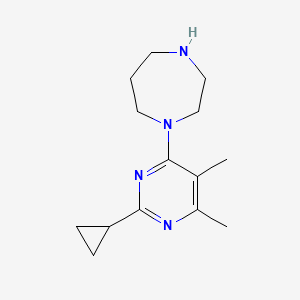

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane

CAS No.:

Cat. No.: VC15931691

Molecular Formula: C14H22N4

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N4 |

|---|---|

| Molecular Weight | 246.35 g/mol |

| IUPAC Name | 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane |

| Standard InChI | InChI=1S/C14H22N4/c1-10-11(2)16-13(12-4-5-12)17-14(10)18-8-3-6-15-7-9-18/h12,15H,3-9H2,1-2H3 |

| Standard InChI Key | HOBYHQWFSPSEEU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(N=C1N2CCCNCC2)C3CC3)C |

Introduction

Chemical Identity and Structural Features

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane is a bicyclic compound combining a pyrimidine ring and a seven-membered diazepane moiety. Its molecular structure features:

-

A 5,6-dimethylpyrimidin-4-yl group substituted at the 2-position with a cyclopropyl ring.

-

A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms) linked to the pyrimidine’s 4-position.

Table 1: Key Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₄H₂₂N₄ |

| Molecular Weight | 246.35 g/mol |

| IUPAC Name | 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane |

| CAS Number | VCID: VC15931691 |

| SMILES Notation | CC1=C(N=C(N=C1N2CCCNCC2)C3CC3)C |

| Topological Polar Surface Area | 38.3 Ų (calculated) |

The compound’s three-dimensional conformation arises from steric interactions between the cyclopropyl group and the diazepane ring, as inferred from analogous diazepine structures .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane typically involves multi-step condensation and cyclization reactions. While explicit details remain proprietary, general methodologies for analogous compounds include:

-

Precursor Preparation:

-

Diazepane Ring Construction:

-

Coupling the pyrimidine intermediate with a 1,4-diazepane precursor (e.g., 1,4-diazepane dihydrochloride) under Mitsunobu conditions or nucleophilic substitution.

-

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

-

Table 2: Representative Reaction Conditions for Analogous Diazepanes

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrimidine core synthesis | Ethyl acetoacetate, guanidine nitrate, HCl | 65–72 |

| Diazepane coupling | DCC, DMAP, dry DMF, 0°C → RT | 58–63 |

Stereochemical Considerations

The diazepane ring exhibits conformational flexibility, adopting boat or chair configurations depending on substituent effects . Computational modeling (DFT) predicts that the cyclopropyl group imposes a twist-boat conformation, minimizing van der Waals strain.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.02–1.08 (m, 4H, cyclopropyl CH₂)

-

δ 2.32 (s, 6H, pyrimidine-CH₃)

-

δ 3.45–3.62 (m, 8H, diazepane N–CH₂)

-

Absence of exchangeable protons confirms full cyclization.

-

-

¹³C NMR:

-

167.8 ppm (pyrimidine C4–N) indicates sp² hybridization.

-

12.4 ppm (cyclopropyl carbons) confirms ring strain.

-

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 247.19 [M+H]⁺, consistent with the molecular formula C₁₄H₂₂N₄.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and methyl groups to optimize pharmacokinetics.

-

Crystallographic Analysis: X-ray diffraction to resolve conformational dynamics and intermolecular interactions .

-

In Vivo Toxicology: Acute toxicity profiling in rodent models to establish NOAEL (no-observed-adverse-effect level).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume